

An In-depth Technical Guide to a Key HIV Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hiv-IN-8	
Cat. No.:	B12373135	Get Quote

Disclaimer: Initial searches for a compound specifically named "Hiv-IN-8" did not yield any publicly available information, suggesting this may not be a standard nomenclature or a publicly disclosed compound. Therefore, this guide will focus on a well-characterized and widely studied HIV integrase inhibitor, Dolutegravir, to fulfill the user's request for an in-depth technical guide on a relevant compound for researchers, scientists, and drug development professionals.

Dolutegravir: A Comprehensive Overview

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV/AIDS. It exhibits potent antiviral activity against both wild-type and resistant HIV strains, and it is a cornerstone of modern antiretroviral therapy.

Chemical Structure and Properties

Dolutegravir's chemical structure is characterized by a complex polycyclic system that is crucial for its high-affinity binding to the HIV integrase enzyme.

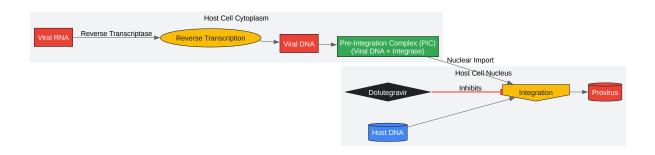


Property Value		
IUPAC Name	(4R,12aS)-N-[(2,4-difluorophenyl)methyl]-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1] [2]oxazine-9-carboxamide	
Molecular Formula	C20H19F2N3O5	
Molecular Weight	419.38 g/mol	
CAS Number	1051375-16-6	
Melting Point	216-218 °C	
Solubility	Practically insoluble in water, soluble in some organic solvents.	

Mechanism of Action: Inhibition of HIV Integrase

Dolutegravir targets the HIV integrase (IN) enzyme, a critical component for viral replication. The primary mechanism involves the chelation of divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme. This action prevents the crucial step of strand transfer, where the viral DNA is integrated into the host cell's genome.





Click to download full resolution via product page

Diagram 1: Mechanism of Action of Dolutegravir.

Experimental Protocols HIV-1 Integrase Strand Transfer Assay (In Vitro)

This assay is fundamental to determining the inhibitory activity of compounds like Dolutegravir against the HIV integrase enzyme.

Objective: To measure the IC₅₀ (half-maximal inhibitory concentration) of Dolutegravir against the strand transfer activity of recombinant HIV-1 integrase.

Methodology:

- Reagents and Materials:
 - Recombinant HIV-1 Integrase
 - Donor DNA (oligonucleotide mimicking the viral DNA end)

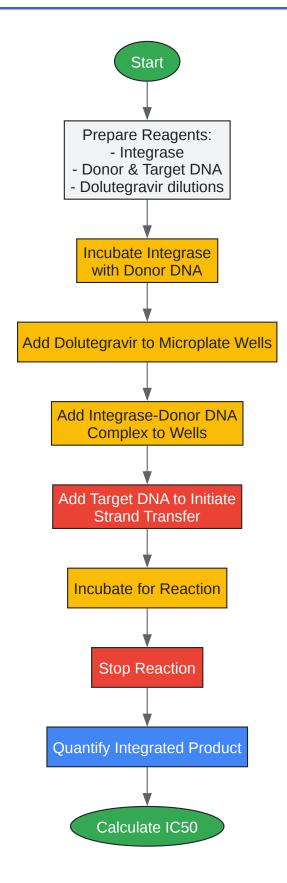


- Target DNA (oligonucleotide mimicking host DNA)
- Dolutegravir (or other test compounds)
- Assay Buffer (containing MnCl₂ or MgCl₂)
- DNA labeling agent (e.g., biotin, fluorescent dye)
- Detection system (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate)

Procedure:

- The donor DNA is pre-incubated with the HIV-1 integrase to form a stable complex.
- Serial dilutions of Dolutegravir are added to the wells of a microplate.
- The integrase-donor DNA complex is added to the wells containing the test compound.
- The strand transfer reaction is initiated by the addition of the target DNA.
- The plate is incubated to allow for the integration of the donor DNA into the target DNA.
- The reaction is stopped, and the amount of integrated product is quantified using the detection system.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of Dolutegravir.





Click to download full resolution via product page

Diagram 2: Workflow for HIV-1 Integrase Strand Transfer Assay.



Antiviral Activity Assay in Cell Culture

This assay evaluates the efficacy of Dolutegravir in inhibiting HIV replication in a cellular context.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of Dolutegravir in protecting cells from HIV-1 infection.

Methodology:

- Cell Lines and Virus:
 - A susceptible human T-cell line (e.g., MT-4, CEM-GGR)
 - A laboratory-adapted strain of HIV-1
- Procedure:
 - Cells are seeded in a multi-well plate.
 - Serial dilutions of Dolutegravir are added to the cells.
 - A known amount of HIV-1 is added to infect the cells.
 - The plates are incubated for a period that allows for multiple rounds of viral replication.
 - The extent of viral replication is measured. This can be done by:
 - Measuring the activity of viral reverse transcriptase in the culture supernatant.
 - Quantifying the amount of viral p24 antigen in the supernatant using an ELISA.
 - Using a reporter cell line where infection leads to the expression of a measurable protein (e.g., luciferase, GFP).
 - The EC₅₀ value is determined by plotting the percentage of viral inhibition against the log concentration of Dolutegravir.



Quantitative Data Summary

Parameter	Dolutegravir	Raltegravir (First- generation INSTI)	Elvitegravir (First- generation INSTI)
IC50 (Strand Transfer)	2.7 nM	7 nM	7.2 nM
EC ₅₀ (Wild-Type HIV-	0.51 nM	2-7 nM	0.7 nM
Protein-Adjusted EC50	2.1 nM	33 nM	12 nM
Fold Resistance (Y143R mutation)	1.1	>100	>100
Fold Resistance (Q148H + G140S)	3.6	>100	>100

Note: The values presented are approximate and can vary depending on the specific assay conditions and HIV-1 strain used.

Conclusion

Dolutegravir stands out as a highly potent HIV integrase inhibitor with a favorable resistance profile compared to earlier-generation INSTIs. Its mechanism of action, centered on the chelation of metal ions in the integrase active site, effectively halts a critical step in the viral life cycle. The experimental protocols outlined provide a foundational understanding of how the efficacy of such compounds is determined, from enzymatic activity to cellular antiviral effect. This in-depth technical overview provides a solid basis for researchers and professionals in the field of HIV drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Structure and genome of HIV Wikipedia [en.wikipedia.org]
- 2. Human Immunodeficiency Virus (HIV) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to a Key HIV Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373135#hiv-in-8-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com